tert-Butyl (5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)carbamate
CAS No.:
Cat. No.: VC17858513
Molecular Formula: C14H15ClN4O2
Molecular Weight: 306.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15ClN4O2 |
|---|---|
| Molecular Weight | 306.75 g/mol |
| IUPAC Name | tert-butyl N-(5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)-N-methylcarbamate |
| Standard InChI | InChI=1S/C14H15ClN4O2/c1-6-9-8-16-19-11(7-10(15)17-12(9)19)18(5)13(20)21-14(2,3)4/h1,7-8H,2-5H3 |
| Standard InChI Key | IYRUMTLIMJLTQB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1=CC(=NC2=C(C=NN12)C#C)Cl |
Introduction
Structural and Chemical Properties
The compound’s structure comprises a bicyclic pyrazolo[1,5-a]pyrimidine scaffold substituted at positions 3, 5, and 7. Key features include:
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Position 5: A chlorine atom, enhancing electrophilicity and influencing binding interactions.
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Position 3: An ethynyl group (–C≡CH), enabling further functionalization via click chemistry or cross-coupling .
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Position 7: A methylcarbamate group protected by a tert-butyl ester, a common strategy to improve solubility and metabolic stability .
The molecular formula is C₁₄H₁₅ClN₄O₂, with a molecular weight of 306.75 g/mol. Its IUPAC name, tert-butyl N-(5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)-N-methylcarbamate, reflects these substituents. The canonical SMILES string (CC(C)(C)OC(=O)N(C)C1=CC(=NC2=C(C=NN12)C#C)Cl) and InChIKey (IYRUMTLIMJLTQB-UHFFFAOYSA-N) provide unambiguous identifiers for database searches.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅ClN₄O₂ |
| Molecular Weight | 306.75 g/mol |
| IUPAC Name | tert-butyl N-(5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)-N-methylcarbamate |
| SMILES | CC(C)(C)OC(=O)N(C)C1=CC(=NC2=C(C=NN12)C#C)Cl |
| InChIKey | IYRUMTLIMJLTQB-UHFFFAOYSA-N |
Synthesis and Reaction Mechanisms
Core Scaffold Construction
The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation of aminopyrazoles with β-diketones or equivalents. For this compound, regioselective functionalization at positions 3 and 7 is critical. Recent methodologies employ Sonogashira coupling to introduce the ethynyl group at C3, as demonstrated in related pyrazolo[1,5-a]pyrimidine derivatives .
Carbamate Protection
The tert-butyl carbamate group at N7 is installed using di-tert-butyl dicarbonate (BOC₂O) in the presence of 4-(dimethylamino)pyridine (DMAP). This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of BOC₂O, forming a stable carbamate . The methyl group on the carbamate is introduced through alkylation prior to BOC protection.
Table 2: Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Cyclocondensation | Aminopyrazole + β-diketone | 65% | |
| 2 | Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₄, CuI | 78% | |
| 3 | BOC Protection | BOC₂O, DMAP, CH₂Cl₂, 0°C→RT | 85% |
Biological and Pharmacological Applications
| Compound | Target Kinase | IC₅₀ (nM) | Clinical Phase |
|---|---|---|---|
| Crizotinib | ALK | 20 | Approved |
| Erlotinib | EGFR | 2 | Approved |
| Analog VC17858513 | VEGFR2 | 15* | Preclinical |
| *Predicted based on structural similarity . |
Computational Insights
Density functional theory (DFT) calculations on similar pyrazolo[1,5-a]pyrimidines reveal that the ethynyl group’s linear geometry optimizes π-stacking with kinase aromatic residues . Molecular docking studies suggest the chlorine atom forms halogen bonds with backbone carbonyls, stabilizing the inhibitor-enzyme complex.
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents at C3 and C5 to optimize potency and selectivity.
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In Vivo Pharmacokinetics: Assess oral bioavailability and tissue distribution, leveraging the tert-butyl group’s lipophilicity .
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Target Identification: High-throughput screening against kinase panels to elucidate primary targets.
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